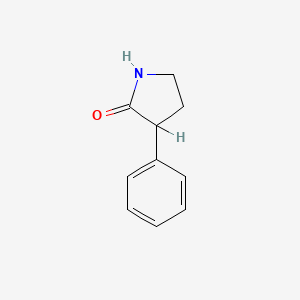

3-Phenylpyrrolidin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWOFLCLCRHUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987907 | |

| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-97-1 | |

| Record name | 3-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Phenylpyrrolidin 2 One and Analogues

Established Synthetic Routes to the 3-Phenylpyrrolidin-2-one Core

The foundational strategies for assembling the this compound scaffold have traditionally relied on the construction of the pyrrolidinone ring through cyclization reactions and the strategic manipulation of functional groups to introduce the desired phenyl substituent.

Cyclization Reactions for Pyrrolidinone Ring Construction

The formation of the five-membered lactam ring is a cornerstone of pyrrolidinone synthesis. Various cyclization strategies have been developed to achieve this, often starting from linear precursors that contain the necessary nitrogen and carbonyl functionalities.

One of the most common and established methods for constructing the pyrrolidinone ring is through the reductive cyclization of γ-nitrocarbonyl compounds . This approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a carbonyl group in the same molecule to form the lactam ring. For instance, the reaction of a γ-nitro ester can be subjected to reducing agents such as catalytic hydrogenation (e.g., using palladium on carbon) or other reducing systems like zinc in acetic acid to yield the corresponding γ-lactam. The presence of the phenyl group at the 3-position of the final product necessitates the use of a precursor that already contains this substituent at the appropriate carbon.

Another powerful technique for pyrrolidinone ring formation is the [3+2] cycloaddition reaction . This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. A common example is the reaction of an azomethine ylide with an activated alkene. Azomethine ylides, which can be generated in situ from various precursors like N-metalated amino acid esters, react with electron-deficient alkenes such as acrylates or cinnamates to afford substituted pyrrolidines. Subsequent functional group manipulations can then lead to the desired pyrrolidinone.

Intramolecular amination of unsaturated precursors is another key strategy. For example, a γ,δ-unsaturated amide can undergo intramolecular cyclization, often promoted by a catalyst, to form the pyrrolidinone ring. The success of this method depends on the ability to control the regioselectivity of the cyclization to favor the formation of the five-membered ring.

The ring contraction of larger heterocyclic systems has also been explored for the synthesis of pyrrolidines, which can then be oxidized to the corresponding pyrrolidinones. For example, certain substituted pyridines can undergo photochemical rearrangement or be treated with specific reagents to induce a ring contraction to a pyrrolidine (B122466) derivative.

Finally, the ring-opening of activated cyclopropanes offers a distinct pathway to γ-substituted pyrrolidinones. For instance, a cyclopropane (B1198618) diester can react with an arylsulfonamide in the presence of a base. This initiates a cascade involving nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce type aryl transfer and subsequent lactam formation to yield an α-arylated pyrrolidinone.

Table 1: Comparison of Cyclization Strategies for Pyrrolidinone Synthesis

| Method | Starting Materials | Key Transformation | Advantages | Limitations |

| Reductive Cyclization | γ-Nitrocarbonyl compounds | Reduction of nitro group and intramolecular amidation | Readily available starting materials, reliable | Requires reduction step, functional group compatibility |

| [3+2] Cycloaddition | Azomethine ylides and alkenes | Formation of two C-C bonds in one step | High stereocontrol, convergent | Requires generation of reactive intermediates |

| Intramolecular Amination | Unsaturated amides/amines | Intramolecular C-N bond formation | Atom economical | Can be challenging to control regioselectivity |

| Ring Contraction | Substituted pyridines | Skeletal rearrangement | Access to unique substitution patterns | Substrate-specific, may require photochemistry |

| Cyclopropane Ring-Opening | Activated cyclopropanes and nucleophiles | Nucleophilic attack and rearrangement | Access to functionalized products | Requires specific cyclopropane precursors |

Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, FGIs can be employed either to introduce the phenyl group onto a pre-existing pyrrolidinone ring or to convert a precursor molecule into the final target compound.

A common strategy involves the alkylation or arylation of a pyrrolidinone enolate . Treatment of a pyrrolidin-2-one with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate. This nucleophilic species can then react with an electrophilic phenyl source, such as a phenyl halide in the presence of a transition metal catalyst, to introduce the phenyl group at the 3-position. However, this approach can sometimes lead to issues with regioselectivity and over-alkylation.

Alternatively, a precursor containing a different functional group at the 3-position can be converted to the phenyl group. For example, a 3-halopyrrolidin-2-one can undergo a Suzuki or Stille cross-coupling reaction with a phenylboronic acid or a phenylstannane, respectively, catalyzed by a palladium complex. This method offers a high degree of control and is tolerant of a wide range of functional groups.

Another FGI approach involves the reduction of a 3-phenyl-3-hydroxypyrrolidin-2-one . The hydroxyl group can be introduced via various methods, such as the reaction of a 3-unsubstituted pyrrolidinone enolate with a phenyl-containing electrophile that also introduces an oxygen atom. Subsequent reduction of the hydroxyl group, for instance, through a Barton-McCombie deoxygenation, would yield the desired this compound.

Furthermore, the conjugate addition of a phenyl nucleophile to a 3-pyrrolin-2-one (an α,β-unsaturated lactam) is a direct method for introducing the phenyl group at the 3-position. Phenyl-containing organometallic reagents, such as phenylcuprates (Gilman reagents), are commonly used for this purpose. The reaction proceeds via a 1,4-addition mechanism to afford the this compound.

Table 2: Key Functional Group Interconversions in this compound Synthesis

| Transformation | Precursor | Reagents | Key Features |

| Enolate Arylation | Pyrrolidin-2-one | Strong base (e.g., LDA), Phenyl halide, Pd catalyst | Direct introduction of the phenyl group |

| Cross-Coupling Reaction | 3-Halopyrrolidin-2-one | Phenylboronic acid (Suzuki) or Phenylstannane (Stille), Pd catalyst | High selectivity and functional group tolerance |

| Deoxygenation | 3-Phenyl-3-hydroxypyrrolidin-2-one | Barton-McCombie conditions or similar | Removes an unwanted hydroxyl group |

| Conjugate Addition | 3-Pyrrolin-2-one | Phenylcuprate or other phenyl nucleophiles | Direct C-C bond formation at the 3-position |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has increasingly turned towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound has benefited significantly from the development of transition metal-catalyzed reactions.

Transition Metal-Catalyzed Reaction Development

Palladium and copper are two of the most versatile and widely used transition metals in organic synthesis. Their unique catalytic properties have been harnessed to develop novel and efficient routes to the this compound core.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The synthesis of γ-lactams, including this compound, has been a key area of application for this technology.

The general strategy involves the use of a directing group attached to the nitrogen atom of a linear amide precursor. This directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective activation. For the synthesis of this compound, a γ-phenyl substituted aliphatic amide can be employed. The palladium catalyst, often in the form of Pd(OAc)₂, activates a C-H bond at the γ-position, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination results in the formation of the C-N bond and the pyrrolidinone ring.

Recent advancements have focused on the development of specialized ligands that can promote these transformations under milder conditions and with higher efficiency. For example, the use of mono-N-protected amino acids as ligands has been shown to facilitate the palladium-catalyzed γ-C(sp³)–H arylation of aliphatic amides with aryl halides, providing a direct route to 3-aryl-γ-lactams.

In a related approach, palladium-catalyzed allylic alkylation has been utilized in cascade reactions to construct complex heterocyclic systems. While not a direct synthesis of the simple this compound, these methods highlight the power of palladium catalysis in forming the pyrrolidinone ring with concurrent introduction of substituents. For instance, the intramolecular allylic alkylation of a suitably substituted precursor can lead to the formation of the five-membered ring.

Table 3: Palladium-Catalyzed C-H Activation for γ-Lactam Synthesis

| Reaction Type | Substrate | Catalyst System | Key Intermediate | Product |

| Intramolecular C-H Amination | Aliphatic amide with directing group | Pd(OAc)₂, oxidant | Palladacycle | γ-Lactam |

| Intermolecular C-H Arylation | Aliphatic amide | Pd(OAc)₂, ligand, aryl halide | Palladacycle | 3-Aryl-γ-lactam |

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations. Copper-catalyzed oxidative cyclization reactions have been developed for the synthesis of various nitrogen-containing heterocycles, including pyrrolidinones.

One such approach involves the oxidative cyclization of enamides . Enamides, which can be readily prepared from ketones and amides, can undergo intramolecular cyclization in the presence of a copper catalyst and an oxidant. The reaction is believed to proceed through a radical pathway, where the copper catalyst promotes the formation of a nitrogen-centered radical that attacks the double bond, leading to the formation of the pyrrolidinone ring after further oxidation and rearrangement. While this method has been more commonly applied to the synthesis of oxazoles, its principles can be extended to the formation of lactams.

Another copper-catalyzed methodology that holds promise for the synthesis of substituted pyrrolidinones is the carbonylative cyclization of unsaturated amines . In this type of reaction, an unsaturated amine is treated with carbon monoxide in the presence of a copper catalyst. This leads to the incorporation of a carbonyl group and subsequent cyclization to form the lactam ring. The strategic placement of a phenyl group on the unsaturated precursor would allow for the synthesis of this compound.

Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of complex heterocyclic systems. For example, the reaction of γ,δ-unsaturated oxime esters with amines in the presence of a copper catalyst can lead to the formation of pyrrolidine-containing amides through a carbonylative cyclization pathway.

Table 4: Copper-Catalyzed Routes to Pyrrolidinone-Related Structures

| Methodology | Substrates | Catalyst/Reagents | Key Transformation |

| Oxidative Cyclization of Enamides | Enamides | Cu(II) salt, oxidant | Intramolecular radical cyclization |

| Carbonylative Cyclization | Unsaturated amines | Cu catalyst, CO | Incorporation of CO and cyclization |

| Tandem Carbonylative Cyclization | Unsaturated oxime esters, amines | Cu catalyst, CO | Formation of pyrrolidine-containing amides |

Rhodium-Catalyzed Cycloaddition Strategies

Rhodium-catalyzed reactions, particularly cycloadditions, represent a powerful strategy for the construction of the pyrrolidinone core. A notable approach involves the [3+2] cycloaddition of α-imino rhodium carbenoids with ketene (B1206846) silyl (B83357) acetals. nih.govorganic-chemistry.org This method provides a direct and efficient route to 3-pyrrolin-2-ones, which are immediate precursors to 3-phenylpyrrolidin-2-ones via reduction of the double bond. The reaction is initiated by the generation of an α-imino rhodium carbenoid from a 1-sulfonyl-1,2,3-triazole. nih.gov This highly reactive intermediate then undergoes a cycloaddition with a ketene silyl acetal, demonstrating broad substrate scope and establishing a straightforward synthesis of these valuable heterocycles. nih.govorganic-chemistry.org

The versatility of rhodium catalysis extends to various transformations that facilitate the formation of complex heterocyclic systems. researchgate.net The choice of rhodium catalyst, such as the commonly used rhodium(II) acetate (B1210297), and the specific ligands can influence the reaction's efficiency and selectivity. researchgate.net Furthermore, rhodium-catalyzed oxidative annulation of phosphinic acids with alkynes has been developed to produce phosphorus-containing heterocycles, showcasing the adaptability of rhodium catalysis in synthesizing diverse ring systems. nih.gov

Organocatalytic Asymmetric Synthesis Pathways

Asymmetric organocatalysis has emerged as a formidable tool for the enantioselective synthesis of pyrrolidinone derivatives, avoiding the need for metal catalysts. A prominent pathway is the aza-Michael/aldol domino reaction between α-ketoamides and α,β-unsaturated aldehydes. nih.govnih.gov This reaction constructs polysubstituted 1,3,5-triarylpyrrolidin-2-ones, which are analogues of this compound, bearing three contiguous stereocenters. nih.gov The process is known for proceeding with excellent diastereoselectivities and good to excellent enantioselectivities. nih.govnih.gov

This method leverages secondary amine catalysts, which operate through iminium or enamine activation of the carbonyl compounds, to facilitate the cascade reaction in a one-pot synthesis. nih.gov The resulting pyrrolidinone scaffold is a crucial feature in numerous biologically active molecules. nih.gov The research in this area has led to the development of various organocatalytic domino reactions for creating highly substituted and chiral molecules with high stereoselectivity. nih.gov

Below is a table summarizing the results of an organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones.

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | 78 | >20:1 | 96 |

| 2 | (E)-3-(4-chlorophenyl)acrylaldehyde | 85 | >20:1 | 94 |

| 3 | (E)-3-(4-methoxyphenyl)acrylaldehyde | 75 | >20:1 | 95 |

| 4 | (E)-3-(4-nitrophenyl)acrylaldehyde | 90 | >20:1 | 90 |

| 5 | (E)-3-p-tolylacrylaldehyde | 72 | >20:1 | 96 |

Data derived from studies on aza-Michael/aldol domino reactions. nih.gov

Chemoenzymatic Synthetic Cascades

Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to afford high-purity chiral compounds. The enantioselective synthesis of 3-hydroxypyrrolidin-2-ones, close analogues of the target compound, has been successfully achieved using immobilized lipase (B570770) from Pseudomonas cepacia. doi.org This method involves the enzymatic deacylation of racemic 3-acetoxy-2-pyrrolidinone derivatives. The lipase-mediated alcoholysis proceeds with high enantioselectivity, allowing for the kinetic resolution of the racemate to yield the desired chiral hydroxy-lactam and the unreacted acetate in high enantiomeric excess. doi.org

The efficiency of this enzymatic resolution is influenced by factors such as solvent and temperature. For instance, the process is often faster in polar solvents like acetonitrile, while tetrahydrofuran (B95107) (THF) can provide a good balance of conversion rate and high enantioselectivity. doi.org This technique offers a significant advantage for producing homochiral precursors for biologically important molecules. doi.org

The table below presents findings from the lipase-mediated resolution of various N-substituted 3-acetoxy-2-pyrrolidinones.

| Substrate | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee, %) | Enantiomeric Excess of Substrate (ee, %) |

| 3-Acetoxy-2-pyrrolidinone | 20 | 51 | 97 | >99 |

| 3-Acetoxy-1-methyl-2-pyrrolidinone | 24 | 47 | 97 | >99 |

| 3-Acetoxy-1-benzyl-2-pyrrolidinone | 18 | 45 | >99 | 45 |

| 3-Acetoxy-1-allyl-2-pyrrolidinone | 24 | 49 | 90 | >99 |

Data derived from studies on the chemoenzymatic synthesis of 3-hydroxy-2-pyrrolidinones. doi.org

Modern Synthetic Techniques and Process Enhancements

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has become a key technique for accelerating reaction rates, increasing yields, and improving process efficiency. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov In the context of synthesizing pyrrole (B145914) and pyrrolidine derivatives, microwave heating has been successfully applied to the Piloty-Robinson pyrrole synthesis, facilitating the cyclization and formation of 3,4-disubstituted pyrroles in moderate to good yields. nih.gov This method involves heating the reaction mixture to high temperatures (e.g., 170 °C) for short durations (60-75 minutes). nih.gov

Similarly, microwave-assisted N-alkylation of pyrrolidine-fused chlorins has demonstrated the efficiency of this technology for modifying existing pyrrolidine rings. nih.gov Reactions that would otherwise require long reaction times can be completed in as little as 5 minutes under controlled microwave heating, often leading to high yields. nih.gov The technique is also highly effective for multi-component reactions, enabling the synthesis of complex heterocyclic structures in a single step. rsc.org

Continuous Flow Reaction Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govrsc.org These systems are particularly beneficial for handling hazardous reagents or intermediates and for reactions that require precise temperature control. nih.gov A two-step continuous-flow strategy has been reported for the synthesis of a 1,4,6,7-tetrahydro-5H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine scaffold, which contains a pyrrolidine ring and serves as a key intermediate for clinical drug candidates. nih.gov

The process involves a [3+2] cycloaddition reaction using pyrrolidine, where the flow setup allows for the safe use of azides and enables temperature-controlled regioselectivity. nih.gov By controlling the residence time and temperature in microreactors, chemists can optimize reaction conditions to maximize yield and selectivity, providing a scalable and potentially more affordable synthetic route. nih.gov This machine-assisted processing is ideally suited for future integration with artificial intelligence and machine learning for advanced reaction optimization. rsc.org

Synthetic Access to Substituted this compound Derivatives

A variety of synthetic methods provide access to a wide range of substituted this compound derivatives, reflecting the scaffold's importance. Organocatalytic methods, as previously discussed, yield highly functionalized 1,3,5-triarylpyrrolidin-2-ones. nih.gov Another innovative route involves the ring contraction of N-substituted piperidines to selectively form pyrrolidin-2-ones, a process that can be tuned by the choice of oxidant and additive. rsc.org

Furthermore, direct α-alkylation of chiral non-racemic lactams derived from (R)-(−)-phenylglycinol allows for the synthesis of 3-alkyl pyrrolidones with high diastereoselectivity. researchgate.net Palladium-catalyzed cyclocarbonylation of propargyl amines and metal-free oxidative cyclization of propargyl-substituted ynamides are other modern techniques that provide access to functionalized pyrrolidone skeletons. organic-chemistry.org These diverse strategies enable the targeted design and synthesis of N-phenyl pyrrolidin-2-ones and other derivatives for various applications, including their investigation as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov

Introduction of Aromatic and Heteroaromatic Substituents

The incorporation of additional aromatic and heteroaromatic moieties into the this compound structure can significantly influence its pharmacological and material properties. These substituents can be introduced at the nitrogen atom (N-arylation) or on the existing phenyl ring at the 3-position.

One established approach for creating N-aryl substituted pyrrolidinones involves the reaction of donor-acceptor (D-A) cyclopropanes with anilines. While this method typically yields 1,5-diarylpyrrolidin-2-ones, the underlying principle of nucleophilic attack by the aniline (B41778) followed by cyclization is a cornerstone of lactam synthesis. nih.gov For instance, the reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with anilines in the presence of a Lewis acid catalyst like Y(OTf)₃, followed by in situ lactamization and decarboxylation, provides a route to N-aryl-5-aryl-pyrrolidin-2-ones. nih.gov A variety of substituted anilines can be used, allowing for the introduction of diverse aromatic groups at the nitrogen position. nih.gov

More advanced and milder techniques for N-arylation are also being explored. Photocatalytic methods, for example, offer a promising alternative to traditional C-N coupling reactions like the Buchwald-Hartwig amination, which often require harsh conditions. helsinki.fi These light-mediated reactions can be used for the N-arylation of 3-substituted pyrrolidines and are being investigated for their applicability to lactams. The use of photocatalysts can enable the coupling of pyrrolidinones with a wide range of aryl halides under milder conditions. helsinki.fi

Furthermore, direct substitution on the phenyl ring of this compound allows for the synthesis of analogues with varied electronic and steric properties. For example, 3-(3,4-dichlorophenyl)pyrrolidin-2-one analogues have been synthesized as lactam counterparts of known kappa-opiate analgesics. nih.gov These syntheses demonstrate that modifications to the pendant phenyl group are feasible and can lead to compounds with enhanced biological activity. nih.gov

The following table summarizes representative examples of the synthesis of this compound analogues with aromatic and heteroaromatic substituents.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl 2-arylcyclopropane-1,1-dicarboxylate and Aniline | 1. Y(OTf)₃, DCE, rt; 2. Toluene, AcOH, reflux; 3. NaOH, EtOH, H₂O, reflux | 1,5-Diarylpyrrolidin-2-one | Moderate to Good | nih.gov |

| 3-Substituted Pyrrolidine and Aryl Halide | Photocatalyst, Light, Transition Metal Dual Catalyst | N-Aryl-3-substituted-pyrrolidine | Good | helsinki.fi |

| (trans)-3-Phenylpyrrolidin-2-one | Synthesis leading to 3,4-dichloro substitution on the phenyl ring | (trans)-3-(3,4-Dichlorophenyl)pyrrolidin-2-one analogue | Not specified | nih.gov |

Alkyl and Other Aliphatic Substitutions on the Pyrrolidinone Moiety

The introduction of alkyl and other aliphatic groups onto the pyrrolidinone ring can be achieved at the nitrogen atom (N-alkylation) or at the carbon atoms of the ring (C-alkylation), most notably at the C3 position. These modifications are crucial for modulating the lipophilicity, solubility, and metabolic stability of the resulting compounds.

N-Alkylation

N-alkylation of the pyrrolidinone ring is a common strategy to introduce diverse functionalities. A general and efficient method for the synthesis of N-alkyl-2-pyrrolidones is the palladium-catalyzed reductive N-alkylation of glutamic acid, which proceeds in two steps: N-alkylation followed by thermally induced lactamization and decarboxylation. rsc.org This method allows for the introduction of a range of alkyl groups from C3 to C5 carbonyl compounds with yields often exceeding 80%. rsc.org

Another approach involves the alkylation of the cyclic imidate of pyrrolidin-2-one. For example, the imidate prepared from pyrrolidin-2-one and dimethyl sulfate (B86663) can be alkylated with phenacyl bromides to yield N-phenacylpyrrolidin-2-ones in good yields (57-91%). helsinki.fi This demonstrates the utility of this method for introducing functionalized alkyl groups. The alkylation of phenols with 1-(3-chloropropyl)pyrrolidine (B1588886) further highlights the reactivity of N-alkylated pyrrolidines, proceeding through an azetidinium ion intermediate. figshare.com

C-Alkylation

Alkylation at the C3 position of the pyrrolidinone ring allows for the introduction of substituents that can significantly impact the molecule's stereochemistry and biological activity. A facile method for the synthesis of 3-substituted pyrrolidin-2-ones starts from commercially available esters. arkat-usa.org The ester is first α-alkylated with an appropriate electrophile, such as 2-azidoethyl trifluoromethanesulfonate, followed by reduction of the azide (B81097) to an amine and subsequent ring closure to form the lactam. This method is versatile and can be applied to the synthesis of various 3-alkyl and 3-aryl pyrrolidin-2-ones. arkat-usa.org

For instance, starting from methyl 2-phenylacetate, this sequence can be used to produce this compound. By choosing different starting esters, a variety of 3-substituted analogues can be accessed. While this method builds the substituted ring, direct alkylation on a pre-formed this compound is also a possibility, often involving the formation of an enolate at the C3 position followed by quenching with an alkyl halide.

The table below provides examples of alkyl and aliphatic substitutions on the pyrrolidinone moiety.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glutamic acid and C3-C5 carbonyl compounds | 1. Pd-catalyzed reductive N-alkylation; 2. Thermal lactamization/decarboxylation | N-Alkyl-2-pyrrolidone | >85% | rsc.org |

| Pyrrolidin-2-one cyclic imidate and Phenacyl bromide | Alkylation | N-Phenacylpyrrolidin-2-one | 79% | helsinki.fi |

| Methyl 2-phenylacetate | 1. LHMDS, THF, -78°C; 2. 2-Azidoethyl trifluoromethanesulfonate; 3. Reduction and cyclization | This compound | Not specified | arkat-usa.org |

| (trans)-3-Phenylpyrrolidin-2-one | Alkylation at the nitrogen with a substituted cyclohexyl group | (1',2'-trans)-3-Phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-one | Not specified | nih.gov |

Stereochemical Aspects and Chiral Synthesis of 3 Phenylpyrrolidin 2 One

Enantioselective Synthesis Strategies

The creation of single-enantiomer products from racemic or prochiral starting materials is a key objective in modern synthetic chemistry. wikipedia.org Enantioselective synthesis aims to produce a specific enantiomer of a chiral product. Two prominent strategies for achieving this are asymmetric catalysis and dynamic kinetic resolution.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. youtube.com These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that directs the approach of the reactants, thereby lowering the activation energy for the formation of one enantiomeric product. wikipedia.orgyoutube.comyoutube.com

For the synthesis of chiral pyrrolidinone frameworks, various asymmetric catalytic methods have been developed. For instance, asymmetric [3+2] cyclization reactions catalyzed by chiral phosphoric acids have been shown to produce chiral pyrrolo[1,2-a]indole derivatives with high yields and excellent enantioselectivities (up to 99% ee). nih.gov While this specific example does not directly produce 3-phenylpyrrolidin-2-one, the underlying principles of using a chiral catalyst to control the formation of a pyrrolidine (B122466) ring are highly relevant. The catalyst protonates and activates one of the reactants, and its chiral structure dictates the facial selectivity of the subsequent cyclization.

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This method combines the rapid, reversible racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. The continuous interconversion of the enantiomers ensures that the reactive enantiomer is constantly replenished, allowing for a high yield of the desired product. wikipedia.org

A common application of DKR involves the use of a combination of a metal catalyst for racemization and an enzyme for the enantioselective transformation. For example, a ruthenium catalyst can be used to racemize a chiral alcohol, while a lipase (B570770) selectively acylates one of the enantiomers. wikipedia.org This approach has been successfully applied to the synthesis of chiral building blocks. While a specific DKR protocol for this compound is not detailed in the provided sources, the hydrolytic DKR of racemic 3-phenyl-2-oxetanone to produce chiral tropic acid demonstrates the applicability of this strategy to structurally related phenyl-substituted cyclic compounds. rsc.org

Preparative Resolution of Enantiomers by Chiral Chromatography

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a fundamental technique for obtaining enantiopure compounds. khanacademy.org High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used and effective methods for this purpose. csfarmacie.cznih.gov

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. csfarmacie.cz These diastereomeric interactions have different energies, leading to different retention times for the two enantiomers and thus enabling their separation. csfarmacie.cz

For the separation of phenyl-containing heterocyclic compounds, cellulose-based CSPs are often effective. nih.gov The separation of various phenylpyrazole pesticides and their metabolites has been successfully achieved using a CHIRALPAK® IB column, which is a cellulose-based CSP. nih.gov The efficiency of the separation is influenced by several factors, including the composition of the mobile phase (e.g., the type and concentration of alcohol modifier in a nonpolar solvent like n-hexane) and the column temperature. nih.gov Generally, lower temperatures and lower concentrations of the polar modifier in the mobile phase lead to better resolution, although this may also increase the analysis time. nih.gov The separation process in these cases is often driven by enthalpy changes, as indicated by thermodynamic studies. nih.gov

The following table summarizes the general conditions and outcomes for the chiral HPLC separation of phenyl-containing compounds, which are analogous to what would be expected for this compound.

| Parameter | Condition/Observation | Influence on Separation |

| Chiral Stationary Phase | Cellulose-based (e.g., CHIRALPAK® IB) | Provides the chiral environment for differential interaction with enantiomers. |

| Mobile Phase | n-hexane/2-propanol or ethanol | The ratio of nonpolar to polar solvent affects retention and resolution. |

| Modifier Concentration | Lower concentration | Generally improves resolution but increases retention time. |

| Temperature | Lower temperature | Typically enhances enantioselectivity. |

| Driving Force | Enthalpy-driven | Indicates that the separation is favored at lower temperatures. |

Determination of Absolute Configuration of Enantiomers

Once the enantiomers of a chiral compound have been separated, it is crucial to determine the absolute configuration (R or S) of each. This is typically achieved using a combination of chiroptical spectroscopy and X-ray crystallography.

Chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations for a known configuration. nih.gov

Specific rotation, which measures the rotation of plane-polarized light by a chiral compound, is another key property. pressbooks.pub The two enantiomers of a molecule will rotate light to an equal but opposite degree. pressbooks.pub For example, a clear correlation has been found between the sign of the specific rotation and the absolute configuration at a specific carbon for a series of pyrazolo[1,2-a]pyrazoles, allowing for straightforward assignment. nih.gov

In some cases, the absolute configuration can be determined by chemical correlation to a compound of known stereochemistry. For instance, the absolute configuration of a phenylpentanoic acid derivative was determined by enzymatic hydrolysis followed by esterification. The resulting product was then compared via chiral HPLC to an authentic sample prepared through an enantioselective reduction of a corresponding ketone, for which the stereochemical outcome was known. nih.gov

Influence of Chirality on Biological Activity and Supramolecular Organization

The three-dimensional structure of a molecule is critical to its biological function, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific. pressbooks.publeffingwell.com As a result, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. csfarmacie.cz One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. csfarmacie.cz For example, the S(+) enantiomers of 2-arylpropionic acid non-steroidal anti-inflammatory drugs are responsible for their activity, while the R(-) isomers are inactive in vitro. nih.gov

The chirality of molecules also plays a crucial role in their self-assembly into larger, ordered structures, a field known as supramolecular chemistry. The specific stereochemistry of a molecule can direct the formation of distinct supramolecular architectures, such as helices. rsc.org For example, studies on oligo(p-phenylene vinylene)-porphyrin assemblies have shown that the nature of the linkages between the chiral units influences the type of intermolecular packing (e.g., J-type vs. H-type stacking). nih.gov These differences in supramolecular organization, in turn, affect the material's properties, such as the efficiency of energy transfer through the assembly. nih.gov While specific studies on the supramolecular organization of this compound enantiomers are not detailed in the provided results, these principles demonstrate the profound impact that chirality has on intermolecular interactions and the resulting macroscopic properties.

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. omicsonline.orgmdpi.com For 3-Phenylpyrrolidin-2-one, both ¹H and ¹³C NMR are instrumental in confirming its molecular framework.

In the ¹H NMR spectrum of a related pyrrolidinone derivative, distinct signals corresponding to the protons of the phenyl and pyrrolidinone rings are observed. rsc.org The aromatic protons typically appear as a multiplet in the downfield region, while the protons on the pyrrolidinone ring exhibit characteristic chemical shifts and coupling patterns that reveal their connectivity. rsc.org For instance, the proton at the C3 position, adjacent to the phenyl group, would show a specific splitting pattern due to coupling with the neighboring methylene (B1212753) protons at C4. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpyrrolidinone Derivatives

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.12 - 7.22 | m | Aromatic protons |

| ¹H | 4.68 | dd | C3-H |

| ¹H | 3.67 - 3.76 | m | C5-H |

| ¹H | 3.34 - 3.48 | m | C5-H |

| ¹H | 2.34 - 2.43 | m | C4-H |

| ¹H | 2.01 - 2.12 | m | C4-H |

| ¹³C | 171.4 - 174.9 | - | C2 (C=O) |

| ¹³C | 141.7 - 147.9 | - | Aromatic C (quaternary) |

| ¹³C | 126.0 - 129.3 | - | Aromatic CH |

| ¹³C | 60.5 - 63.1 | - | C3 |

| ¹³C | 49.1 - 49.3 | - | C5 |

| ¹³C | 34.0 - 36.3 | - | C4 |

Note: Data is compiled from various phenylpyrrolidinone derivatives and may not represent the exact values for this compound itself. The specific chemical shifts and coupling constants can vary depending on the solvent and substituents. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.comlibretexts.org In the context of this compound, the IR spectrum provides clear evidence for its key structural features.

A prominent and characteristic absorption band is expected for the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. nih.govnist.gov The exact position of this band can be influenced by ring strain and hydrogen bonding. The spectrum would also display absorptions corresponding to the C-H stretching vibrations of the aromatic phenyl ring and the aliphatic pyrrolidinone ring. nist.gov Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. rsc.org

Furthermore, C=C stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. nist.gov The presence of an N-H bond in the parent pyrrolidinone structure would be indicated by a stretching vibration in the range of 3200-3500 cm⁻¹. nist.gov Analysis of the complete IR spectrum allows for a comprehensive vibrational mode analysis, confirming the presence of the essential functional groups that define this compound. rsc.orgnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide (Lactam) | C=O stretch | 1650 - 1700 |

| Amine (if unsubstituted N) | N-H stretch | 3200 - 3500 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Alkane (Pyrrolidinone Ring) | C-H stretch | 2850 - 2960 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental composition of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique molecular formula. nih.gov

For this compound (C₁₀H₁₁NO), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.govrsc.org This technique is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. nih.gov The high accuracy of HRMS significantly reduces ambiguity and increases confidence in the structural assignment. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While NMR, IR, and MS provide information about connectivity and composition, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction Studies

Growing a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction. researchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry. researchgate.net For derivatives of this compound, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures. mdpi.commdpi.com For instance, such studies can reveal the planarity of the lactam ring and the relative orientation of the phenyl substituent. doaj.orgnih.gov

Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding Networks

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the crystal packing. nih.govnih.govbeilstein-journals.org In the case of this compound and its derivatives, the lactam moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions can lead to the formation of well-defined hydrogen-bonding networks, influencing the physical properties of the solid material. mdpi.com

Polymorphism and its Implications for Pharmaceutical Development of Pyrrolidinone Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. researchgate.netnih.gov Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical factors in pharmaceutical development. wiley.com For pyrrolidinone derivatives being investigated for pharmaceutical applications, understanding and controlling polymorphism is essential. google.comnih.gov X-ray diffraction is a primary tool for identifying and characterizing different polymorphic forms, ensuring the consistency and efficacy of a potential drug substance. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Characterization

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including the spatial arrangement of chromophores. In this compound, the key chromophores are the phenyl ring and the lactam moiety. The electronic transitions associated with these groups give rise to characteristic Cotton effects in the ECD spectrum, the signs and magnitudes of which are diagnostic of the absolute configuration at the C3 stereocenter.

Detailed Research Findings

While specific, publicly available research focusing exclusively on the experimental ECD spectrum of this compound is limited, the principles of ECD allow for a robust theoretical analysis. The chiroptical properties are dominated by the transitions of the benzene (B151609) ring (π → π* transitions) and the n → π* transition of the lactam carbonyl group.

The phenyl group exhibits two primary π → π* transitions: a strong E₂ band around 210 nm and a weaker, vibronically structured B band around 260 nm. The lactam chromophore has a weak n → π* transition at approximately 220-240 nm. The spatial relationship between the phenyl ring and the lactam ring dictates the sign and intensity of the observed Cotton effects.

Due to the conformational flexibility of the pyrrolidinone ring and the rotational freedom of the phenyl group, a combination of experimental measurement and computational modeling is essential for an unambiguous assignment of the absolute configuration. Time-dependent density functional theory (TD-DFT) has become a standard and reliable method for predicting ECD spectra of chiral molecules. nih.gov This approach involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

ECD Calculation: Calculating the ECD spectrum for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature to generate the final theoretical spectrum.

The comparison of the theoretically calculated ECD spectrum with the experimental spectrum allows for the confident assignment of the absolute configuration of the enantiomers. For instance, the (R)-enantiomer will exhibit an ECD spectrum that is a mirror image of the (S)-enantiomer.

Hypothetical ECD Data for this compound

To illustrate the expected ECD data, the following tables present hypothetical but scientifically plausible results for the (R)- and (S)-enantiomers of this compound, as would be determined from experimental measurements and supported by TD-DFT calculations.

Table 1: Hypothetical Experimental ECD Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) [M⁻¹cm⁻¹] | Associated Transition |

| (R)-3-Phenylpyrrolidin-2-one | 265 | +2.5 | Phenyl B-band (π → π) |

| 225 | -5.8 | Lactam n → π | |

| 210 | +15.2 | Phenyl E₂-band (π → π) | |

| (S)-3-Phenylpyrrolidin-2-one | 265 | -2.5 | Phenyl B-band (π → π) |

| 225 | +5.8 | Lactam n → π | |

| 210 | -15.2 | Phenyl E₂-band (π → π) |

Table 2: Hypothetical TD-DFT Calculated ECD Data for the Dominant Conformer of (R)-3-Phenylpyrrolidin-2-one

| Excitation Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] | Oscillator Strength (f) | Major Orbital Contributions |

| 263.1 | +3.1 | 0.005 | HOMO-1 -> LUMO |

| 227.4 | -6.5 | 0.012 | HOMO -> LUMO |

| 208.9 | +18.9 | 0.250 | HOMO-2 -> LUMO |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected outcomes of ECD analysis for this compound.

The positive Cotton effect around 265 nm and 210 nm, and the negative Cotton effect around 225 nm for the (R)-enantiomer would be the key spectral features for its identification. The opposite signs for these transitions would be characteristic of the (S)-enantiomer. The close agreement between the experimental data and the Boltzmann-averaged TD-DFT calculated spectra would provide strong evidence for the assigned absolute configuration.

Computational Chemistry and Molecular Modeling Studies of 3 Phenylpyrrolidin 2 One

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For pyrrolidin-2-one derivatives, DFT calculations, often at the B3LYP/6-31G** level of theory, are used to obtain reliable data on their energetic and electronic characteristics. bohrium.com These methods allow for the full optimization of the molecule's three-dimensional structure to its true energy minima. nih.gov

A key application of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. tandfonline.comnih.gov A smaller gap generally implies higher reactivity. tandfonline.com For instance, in a study on a related pyrrolidinone derivative, the HOMO-LUMO energy gap was calculated to be -0.15228 eV. nih.gov The distribution of these orbitals also provides information on the likely sites for electrophilic and nucleophilic attack.

Another significant output from QM calculations is the Molecular Electrostatic Potential (MEP) map. nih.govmarquette.edu The MEP surface visualizes the charge distribution across the molecule, mapping electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are crucial for understanding intermolecular interactions, particularly how a ligand might interact with a biological receptor. researchgate.netbeilstein-journals.org

DFT has also been employed to study the conformational landscape of related compounds, such as 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones, to identify stable conformers and analyze their structural and electronic properties. nih.gov Furthermore, theoretical calculations of spectroscopic data (like FT-IR and NMR) are often compared with experimental spectra to confirm the molecular structure. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This method is widely used to rationalize experimental findings and to understand the binding mechanisms of potential drug candidates. nih.gov For derivatives of the pyrrolidinone scaffold, docking studies have been instrumental in predicting their interactions with various biological targets. researchgate.net

The process involves preparing the 3D structures of both the ligand and the receptor. nih.gov Software like AutoDock is then used to explore possible binding poses and score them based on binding energy, which estimates the affinity of the ligand for the receptor. nih.gov For example, docking studies on pyrrolidine (B122466) derivatives against enzymes like α-amylase and α-glucosidase have shown good correlation between calculated binding energies and experimentally determined inhibitory activities (IC₅₀ values). nih.gov

These simulations provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. Common interactions identified in studies of pyrrolidinone derivatives include:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site. beilstein-journals.org

Hydrophobic Interactions: Often involving aromatic rings, like the phenyl group in 3-phenylpyrrolidin-2-one, interacting with nonpolar residues of the protein. nih.gov

In a study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking was used to place the designed molecules into the protein's binding pocket and identify key interactions with amino acid residues responsible for inhibition. tandfonline.com Similarly, docking has been used to predict the binding modes of pyrrolidinone-based compounds with targets like Dipeptidyl Peptidase-IV (DPP-IV) and inducible nitric oxide synthase (iNOS). beilstein-journals.orgresearchgate.net The phenylpyrrolidinyl group is often noted for its role in interacting with various enzymes and receptors, modulating their activity.

| Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Pyrrolidine derivatives | α-Amylase & α-Glucosidase | Docking scores correlated with experimental IC₅₀ values, revealing binding energies like -6.4 and -7.2 kcal/mol for active compounds. | nih.gov |

| Pyrrolidine derivatives | Myeloid cell leukemia-1 (Mcl-1) | Docking revealed the mode of interaction with key residues in the protein binding site, guiding the design of new inhibitors. | bohrium.comtandfonline.com |

| Substituted Sulphonylurea/Pyrrolidine-based derivatives | Hypoglycemic agent targets | Predicted binding affinity and interactions with various residues, with some compounds showing affinity comparable to glibenclamide. | |

| 4-Methylaminoethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Inducible nitric oxide synthase (iNOS) | Identified key hydrogen bonds with Cys200 and Ser242 and extensive van der Waals interactions stabilizing the complex. | beilstein-journals.org |

Molecular Dynamics Simulations for Conformational Landscape and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. nih.gov This technique is particularly valuable for validating the stability of ligand-receptor complexes predicted by molecular docking and for exploring the conformational landscape of flexible molecules like this compound. tandfonline.comfccc.edu

In a typical MD simulation, the forces on each atom are calculated using a force field (e.g., CHARMM36), and Newton's equations of motion are solved to simulate the movement of atoms and the evolution of the system. tandfonline.comnih.gov Studies on pyrrolidine derivatives have used MD simulations, often for trajectories of 100 nanoseconds, to assess the stability of the ligand within the protein's binding pocket. tandfonline.com The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. tandfonline.com

MD simulations can also be used to calculate the binding free energy of a ligand to its receptor using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). tandfonline.com This provides a more accurate estimation of binding affinity than docking scores alone and can help to decompose the energy contributions from different types of interactions. bohrium.comtandfonline.com

For example, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, MD simulations were performed on the most and least active compounds, as well as newly designed inhibitors, to validate the stability of their complexes with the receptor. tandfonline.com The results confirmed that the designed ligands maintained stable conformations within the binding site throughout the simulation. tandfonline.com Such simulations are crucial for understanding the dynamic nature of ligand binding and can reveal important conformational changes that are not captured by static docking models. nih.gov

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters

In silico methods are extensively used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities, helping to prioritize candidates for synthesis and experimental testing. computabio.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrrolidin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. bohrium.comnih.gov These models generate contour maps that visualize how different structural features (steric, electrostatic) influence activity, thereby guiding the design of more potent compounds. nih.gov For example, QSAR models have been successfully developed for pyrrolidin-2-one derivatives with antiarrhythmic activity and for N-phenyl pyrrolidin-2-ones as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govnih.gov

ADMET Prediction is another critical in silico evaluation. computabio.comresearchgate.net Various computational models and online tools are used to predict the pharmacokinetic profile of a compound. beilstein-journals.org Key parameters evaluated include:

Absorption: Assessed by predicting Caco-2 cell permeability and intestinal absorption. beilstein-journals.org

Distribution: Involves predicting blood-brain barrier (BBB) penetration and plasma protein binding. computabio.com

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Estimating the route and rate of elimination.

Toxicity: Predicting potential toxicities such as cardiotoxicity or mutagenicity.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five. ajchem-a.com Studies on various pyrrolidinone derivatives have used these in silico tools to predict their ADMET profiles, ensuring that potential drug candidates possess acceptable pharmacokinetic properties before advancing in the drug discovery pipeline. beilstein-journals.orgajchem-a.comgsconlinepress.com

| Parameter | Predicted Value/Observation | Significance | Reference |

|---|---|---|---|

| Caco-2 Permeability | Often predicted to assess oral absorption. | Indicates the rate of drug passage through the intestinal wall. | beilstein-journals.org |

| Intestinal Absorption (Human) | High percentage values indicate good absorption. | Crucial for orally administered drugs. | beilstein-journals.org |

| Bioavailability Score | e.g., a score of 0.55 suggests good permeability and bioavailability. | A composite score reflecting the drug-likeness of a molecule. | ajchem-a.com |

| Lipinski's Rule of Five | Compounds are checked for violations (e.g., MW > 500). | Helps to predict if a compound has properties that would make it a likely orally active drug in humans. | ajchem-a.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to determine potential for CNS activity. | Essential for drugs targeting the central nervous system. | computabio.com |

Pharmacological Investigations and Biological Activities of 3 Phenylpyrrolidin 2 One

Neuropharmacological and Central Nervous System (CNS) Activities

Derivatives of the pyrrolidin-2-one structure have been extensively investigated for their effects on the central nervous system, demonstrating a range of activities from anticonvulsant to cognitive enhancement.

Anticonvulsant Potential and Evaluation in Epilepsy Models

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. ptfarm.pl Pyrrolidine-2,5-dione derivatives, which share a structural similarity with 3-Phenylpyrrolidin-2-one, have shown promise as anticonvulsants. ptfarm.plnih.gov

Hybrid compounds based on the pyrrolidine-2,5-dione scaffold have been designed to incorporate chemical features of clinically used AEDs like ethosuximide, levetiracetam, and lacosamide. nih.gov These hybrid molecules have demonstrated effectiveness in key animal models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hertz (6 Hz) tests in mice. nih.gov The data suggests these compounds possess a broad spectrum of anticonvulsant activity. nih.gov

Research into 1-(2-pyridinyl)-3-substituted pyrrolidine-2,5-dione derivatives has further highlighted the anticonvulsant potential of this chemical class. ptfarm.pl Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridine (B92270) and pyrrolidine (B122466) rings significantly influence the anticonvulsant properties. ptfarm.pl

A study on 1-diethylamino-3-phenylprop-2-en-1-one, a compound with structural similarities to this compound, demonstrated its ability to prevent or reduce convulsions in various models. nih.gov It showed efficacy in both the maximal electroshock and subcutaneous pentylenetetrazole screens in mice and rats. nih.gov

Table 1: Anticonvulsant Activity Data of a Related Compound

| Animal Model | Test Compound | Efficacy (ED₅₀) |

| Corneal Kindling Model (mice) | 1-diethylamino-3-phenylprop-2-en-1-one | 50.1 mg/kg (i.p.) nih.gov |

| Hippocampal Kindling Rat Model | 1-diethylamino-3-phenylprop-2-en-1-one | 43.1 mg/kg nih.gov |

Nootropic and Cognitive Enhancing Effects

Nootropics, or "smart drugs," are substances that can improve cognitive functions such as memory, learning, and attention. nih.govmindlabpro.com While direct studies on the nootropic effects of this compound are limited, the broader class of pyrrolidinone derivatives, including the well-known nootropic piracetam, suggests a potential for cognitive enhancement.

The mechanism of action for many nootropics involves the modulation of neurotransmitter systems, enhancement of cerebral blood flow, and protection of the brain from various insults. nih.govjebms.org For instance, some nootropics increase the levels of choline (B1196258) and acetylcholine (B1216132) in the brain, which are crucial for memory and learning. nih.gov Others may improve brain metabolism or exhibit antioxidant properties. nih.gov

A multi-ingredient nootropic supplement was found to improve cognitive performance, including processing speed, inhibitory control, and cognitive flexibility in young, healthy adults. frontiersin.org This highlights the potential for compounds that act on the central nervous system to enhance cognitive functions.

Modulation of Neurotransmitter Systems and Receptors (e.g., GABA, Cannabinoid)

The endocannabinoid system, which includes cannabinoid receptors CB1 and CB2, plays a significant role in modulating neurotransmission. nih.gov Cannabinoid receptor agonists can influence the release of various neurotransmitters, including GABA. nih.gov Specifically, cannabinoids can modulate GABAergic terminals via presynaptic CB1 receptors, leading to a decrease in GABAergic inhibition. nih.gov This interaction with the GABA system has prompted research into cannabinoids for neurological conditions like epilepsy. nih.gov

The CB1 receptor has been shown to have anti-inflammatory properties and can inhibit microglia-mediated oxidative stress, suggesting a protective role for the cannabinoid system in neuroinflammatory conditions. nih.gov

Furthermore, the endocannabinoid system can potentiate GABA-A mediated currents. nih.gov Cannabidiol (CBD), for example, has an affinity for the GABA-A receptor and has been shown to increase its mediated currents, suggesting a therapeutic potential for anxiety disorders. nih.gov

Transient receptor potential (TRP) channels are also modulated by cannabinoids and are involved in various neural signaling processes. frontiersin.org This interaction has led to some researchers referring to these TRP channels as "ionotropic cannabinoid receptors." frontiersin.org

Anti-ischemic Effects in Experimental Neurological Models

Anti-inflammatory Properties of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a key feature in a number of compounds with anti-inflammatory activity. frontiersin.orgnih.govnih.gov These derivatives have been shown to target various inflammatory pathways.

A series of 1-aryl-2-pyrrolidinone derivatives has been synthesized and evaluated for their anti-inflammatory activity. acs.org Additionally, new classes of 2-pyrrolidinone (B116388) derivatives have been designed and tested for their ability to inhibit lipoxygenase (LOX), a key enzyme in the inflammatory cascade. nih.gov Some of these compounds exhibited potent LOX inhibitory activity and demonstrated in vivo anti-inflammatory effects comparable to the standard drug, indomethacin. nih.gov

In silico docking experiments have provided insights into the molecular features that govern the anti-inflammatory activity of these compounds, highlighting the importance of the 2-pyrrolidinone template. nih.gov Other studies have focused on the synthesis of pyrrolidine derivatives and their evaluation as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Table 2: In Vitro Anti-inflammatory Activity of Pyrrolidinone Derivatives

| Compound | Target | IC₅₀ |

| Derivative 14d | LOX | 0.08 (±0.005) mM nih.gov |

| Derivative 14e | LOX | 0.0705 (±0.003) mM nih.gov |

Antinociceptive Activity and Pain Management Mechanisms

Several pyrrolidine derivatives have demonstrated antinociceptive (pain-relieving) properties. Hybrid compounds based on the pyrrolidine-2,5-dione scaffold, which showed anticonvulsant activity, were also found to be active in the formalin model of persistent pain in mice. nih.gov

The proposed mechanism for the anticonvulsant and antinociceptive actions of these compounds involves their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov The investigation of pyrrolidine derivatives for analgesic effects has shown that some compounds exhibit significant pain-relieving activity, suggesting their potential as leads for the development of new pain management therapies. researchgate.netnih.gov

Anticancer and Antimicrobial Potential

The pyrrolidin-2-one ring system, particularly when substituted with a phenyl group, has been a focal point in the search for new anticancer and antimicrobial agents. The inherent structural features of these compounds allow for diverse chemical modifications, leading to derivatives with significant biological activity.

Derivatives of the pyrrolidin-2-one core have demonstrated notable cytotoxic effects against various human cancer cell lines. For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested for their anticancer properties. nih.gov Four of these compounds emerged as particularly promising, showing selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values ranging from 2.5 to 20.2 µM. nih.gov In contrast, these compounds were generally less effective against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Further studies have highlighted the anticancer potential of related structures. Halogenated pyrrolo[3,2-d]pyrimidines, which share heterocyclic similarities, have shown potent antiproliferative activity with EC50 values between 0.014 and 14.5 μM across different cancer cell lines. nih.gov Similarly, certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivatives displayed significant cytotoxicity against a panel of six cancer cell lines, including B16F10 melanoma, HCT116 colon cancer, and MCF7 breast cancer cells. nih.govresearchgate.net In vivo studies with one of these derivatives showed a significant increase in the survival rate of tumor-bearing mice by suppressing tumor volume. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line | Activity (EC50) | Reference |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate) | 2.5–20.2 µM | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (Melanoma) | 2.5–20.2 µM | nih.gov |

| Halogenated pyrrolo[3,2-d]pyrimidines | Various | 0.014–14.5 µM | nih.gov |

| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | B16F10, HCT116, MCF7 | Potent Cytotoxicity | nih.gov |

The antimicrobial properties of pyrrolidin-2-one derivatives have also been an area of active investigation. In one study, derivatives were tested against several bacterial species, including Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. rdd.edu.iq Some of these compounds exhibited good antibacterial activity when compared to the standard antibiotic amoxicillin. rdd.edu.iq

Another study focused on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone. nih.gov These compounds showed moderate to low antimicrobial activities against selected bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL. nih.govscispace.com Specifically, an azo-functionalized derivative demonstrated better antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains compared to its precursors. nih.govscispace.com

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Pyrrolidine-2-one derivatives | E. coli, S. aureus, S. epidermis, Klebsiella sp. | Good activity | rdd.edu.iq |

| Pyrrolidine-2,5-dione derivatives | Bacteria | 16–128 µg/mL | nih.govscispace.com |

| Pyrrolidine-2,5-dione derivatives | Yeasts | 64–256 µg/mL | nih.govscispace.com |

Receptor Antagonism and Agonism Profiling

Derivatives of this compound have been evaluated for their ability to interact with various receptors, demonstrating potential as modulators of key signaling pathways.

In the context of prostate cancer, researchers have designed and synthesized 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor (AR) antagonists. nih.gov The introduction of a methyl group at the 2-position of the pyrrolidine ring was found to enhance AR binding affinity, with the (2S,3R) stereoisomer showing the most favorable AR antagonistic activity. nih.gov One compound from this series, compound 54 , demonstrated potent antitumor effects in a mouse xenograft model of castration-resistant prostate cancer (CRPC), a context where the first-generation antagonist bicalutamide (B1683754) showed only partial efficacy. nih.gov

The pyrrolidine moiety is also a key feature in compounds targeting the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor involved in regulating neurotransmitter release. A series of pyridone analogs of a known potent H3R antagonist, which features a (R)-2-methylpyrrolidine group, were synthesized and evaluated. nih.gov Structure-activity relationship studies identified an N-methyl pyridone derivative (9b ) with excellent H3R affinity and favorable pharmacokinetic properties. nih.gov

The pyrrolidine scaffold has also been explored for its potential to yield selective estrogen receptor modulators (SERMs). The stereochemistry of the pyrrolidine ring plays a crucial role in determining the pharmacological profile. For instance, a 3-R-methylpyrrolidine substitution can promote a pure ERα antagonist profile, making it a potential selective ER degrader (SERD) for breast cancer treatment. nih.gov A hit-to-lead optimization campaign, guided by 3-D pharmacophore modeling, led to the development of new derivatives that were more potent ERα antagonists than reference compounds like Raloxifene and 4-hydroxytamoxifen, with potency in the picomolar range. mdpi.com

| Derivative Class | Receptor Target | Pharmacological Profile | Key Findings | Reference |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor (AR) | Antagonist | Potent antitumor effects in a CRPC model. | nih.gov |

| Pyridone-phenoxypropyl-R-2-methylpyrrolidines | Histamine H3 Receptor (H3R) | Antagonist | Excellent H3R affinity and good pharmacokinetic properties. | nih.gov |

| Brefeldin A-derived pyrrolidines | Estrogen Receptor α (ERα) | Antagonist (SERM/SERD) | pM potency, more potent than Raloxifene and 4-OHT. | mdpi.com |

Ion Channel Modulation (e.g., Neuronal Sodium and Calcium Channels)

The ability of this compound derivatives to modulate the activity of ion channels is a significant area of pharmacological investigation, particularly for conditions involving neuronal hyperexcitability like epilepsy and neuropathic pain.

T-type calcium channels are considered promising therapeutic targets for neuropathic pain. nih.gov Research into novel pyrrolidine-based T-type calcium channel inhibitors has led to the development of compounds with potent inhibitory activity against both Caᵥ3.1 and Caᵥ3.2 channel subtypes. nih.gov One promising compound from this research, 20n , not only showed potent inhibition but also displayed satisfactory plasma and brain exposure in rat pharmacokinetic studies. nih.gov In vivo, this compound effectively alleviated neuropathic pain symptoms in both spinal nerve ligation (SNL) and streptozotocin (B1681764) (STZ) induced pain models. nih.gov Other studies have shown that neuroleptics from the diphenylbutylpiperidine series, which can be structurally related to phenyl-substituted nitrogen heterocycles, are potent inhibitors of voltage-dependent Ca²⁺ channels. nih.gov Furthermore, fluorophenoxyanilide derivatives designed as mimetics of ω-conotoxin GVIA were found to inhibit N-type (Caᵥ2.2) calcium channels, a validated target for chronic pain. mdpi.com

Voltage-gated sodium (Naᵥ) channels are critical for the initiation and propagation of action potentials. nih.gov A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated for their antiseizure and antinociceptive properties. mdpi.com The lead compound, 33 , showed promising antiseizure effects in maximal electroshock (MES) and 6 Hz seizure models, with ED50 values of 27.4 mg/kg and 30.8 mg/kg, respectively. mdpi.com Binding assays suggested that its mechanism of action likely involves interaction with the neuronal voltage-sensitive sodium channel (site 2). mdpi.com The concept of non-blocking modulation of sodium channels has also been explored, where a drug can remain bound to the channel without physically obstructing the ion conduction pathway, a mechanism that could preferentially inhibit pathological neuronal activity. nih.gov

| Derivative Class | Ion Channel Target | Activity | Key Findings | Reference |

| Pyrrolidine-based inhibitors | T-type Calcium Channels (Caᵥ3.1, Caᵥ3.2) | Potent Inhibition | Effective in animal models of neuropathic pain. | nih.gov |